2-(Dimethylsilyl)pyridine

Catalog No.
S1901219
CAS No.
21032-48-4
M.F
C7H10NSi
M. Wt
136.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Dimethylsilyl)pyridine

CAS Number

21032-48-4

Product Name

2-(Dimethylsilyl)pyridine

Molecular Formula

C7H10NSi

Molecular Weight

136.25 g/mol

InChI

InChI=1S/C7H10NSi/c1-9(2)7-5-3-4-6-8-7/h3-6H,1-2H3

InChI Key

QNRXNPHFYDOLOT-UHFFFAOYSA-N

SMILES

C[Si](C)C1=CC=CC=N1

Canonical SMILES

C[Si](C)C1=CC=CC=N1

Useful Scaffold for Organic Synthesis

The primary application of 2-(dimethylsilyl)pyridine lies in its role as a scaffold for organic synthesis. The presence of the dimethylsilyl group makes the molecule reactive towards various transformations. Here are some specific examples:

  • Hydrosilylation

    The silicon-hydrogen bond in the dimethylsilyl group can react with unsaturated hydrocarbons in a process called hydrosilylation. This reaction allows researchers to introduce silicon-containing functionalities into organic molecules [].

  • Cross-coupling Reactions

    The pyridine ring in 2-(dimethylsilyl)pyridine can participate in cross-coupling reactions, a powerful tool for constructing complex organic molecules. By using suitable catalysts and coupling partners, researchers can selectively attach various functional groups to the pyridine ring [].

  • Olefination

    The dimethylsilyl group can be strategically removed under controlled conditions to generate an electron-rich intermediate. This intermediate can then react with aldehydes or ketones to form new carbon-carbon double bonds, a process known as olefination [].

2-(Dimethylsilyl)pyridine, also known as dimethyl(2-pyridyl)silane, is an organosilicon compound with the molecular formula C5_5H4_4NSi(CH3_3)2_2 and a molecular weight of 137.25 g/mol. This compound features a pyridine ring substituted with a dimethylsilyl group, which enhances its reactivity and solubility in organic solvents. The presence of the silicon atom provides unique properties that distinguish it from other pyridine derivatives, making it a valuable scaffold in organic synthesis.

Due to the reactivity of the silyl group. Notable reactions include:

  • Hydrosilylation: This reaction involves the addition of silanes to alkenes or alkynes, facilitated by the presence of the pyridine nitrogen, which can stabilize intermediates.
  • Cross-Coupling Reactions: The compound can serve as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon bonds.
  • Olefination: It can also be involved in olefination reactions, where it acts as a reagent to form alkenes from carbonyl compounds.

These reactions are essential for synthesizing complex organic molecules and functional materials .

The synthesis of 2-(Dimethylsilyl)pyridine typically involves several methods:

  • Direct Silylation: This method involves the reaction of pyridine with dimethylchlorosilane under basic conditions to introduce the dimethylsilyl group.
    python
    Pyridine + Dimethylchlorosilane → 2-(Dimethylsilyl)pyridine + HCl
  • Metal-Catalyzed Reactions: Transition metal catalysts can facilitate the formation of 2-(Dimethylsilyl)pyridine through cross-coupling methods involving silyl reagents and pyridines .
  • Silylative Substitution: Utilizing nucleophilic substitution reactions where pyridines react with silylating agents under appropriate conditions to yield the desired product.

These synthesis routes highlight the versatility and utility of 2-(Dimethylsilyl)pyridine in organic chemistry.

2-(Dimethylsilyl)pyridine finds applications in various fields:

  • Catalysis: It serves as a ligand in metal-catalyzed reactions, enhancing catalytic efficiency.
  • Organic Synthesis: The compound is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
  • Material Science: Its unique properties make it suitable for developing silicon-based materials with specific functionalities .

Studies on interaction mechanisms involving 2-(Dimethylsilyl)pyridine often focus on its role as a ligand or nucleophile in catalysis. Research indicates that its silyl group can influence reaction pathways and selectivity in cross-coupling reactions. The interactions between this compound and various electrophiles have been explored to optimize reaction conditions and improve yields .

Several compounds share structural similarities with 2-(Dimethylsilyl)pyridine. Here is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
2-PyridylmethylsilaneC6_6H9_9NSiContains a methyl group instead of dimethyl groups; less steric hindrance.
3-(Dimethylsilyl)pyridineC5_5H4_4NSi(CH3_3)Substituted at the third position; different reactivity profile due to position.
DimethylpyridinylsilaneC6_6H9_9NSiLacks the nitrogen atom directly attached to silicon; altered electronic properties.

The unique combination of properties from the dimethylsilyl group and its position on the pyridine ring makes 2-(Dimethylsilyl)pyridine particularly valuable in synthetic applications compared to its analogs .

Lithiation-Based Synthesis from 2-Pyridyllithium Precursors

The lithiation-based synthesis represents the most extensively investigated approach for preparing 2-(dimethylsilyl)pyridine, leveraging the reactivity of pyridyllithium intermediates toward silicon electrophiles. This methodology exploits the directed metallation characteristics of pyridine derivatives, where lithium reagents facilitate selective deprotonation or halogen-lithium exchange reactions.

Classical Lithiation Approach

The fundamental lithiation strategy involves the treatment of 2-bromopyridine with n-butyllithium to generate 2-pyridyllithium, which subsequently undergoes nucleophilic substitution with chlorodimethylsilane. Research conducted by Itami and colleagues demonstrated that this transformation proceeds under cryogenic conditions, typically employing n-butyllithium in hexane at temperatures ranging from -72°C to 20°C [1]. The reaction mechanism involves initial halogen-lithium exchange followed by electrophilic quenching with the silicon electrophile, yielding 2-(dimethylsilyl)pyridine in 36% isolated yield [1].

The optimization of this classical approach requires careful consideration of several critical parameters. Temperature control emerges as a paramount factor, as excessive temperatures promote undesirable side reactions, including nucleophilic addition to the pyridine ring and competitive metalation at alternative positions. The use of hexane as solvent provides adequate solubility for the organolithium reagent while minimizing coordinating interactions that could compromise regioselectivity [1].

Enhanced Lithiation Protocols

Advanced lithiation methodologies incorporate chelating additives to improve both yield and selectivity. The combination of n-butyllithium with tetramethylethylenediamine (TMEDA) or lithium dimethylaminoethoxide (LiDMAE) generates more reactive and selective lithiating systems. Studies by Gros and coworkers revealed that n-butyllithium-LiDMAE combinations exhibit enhanced regioselectivity for C-6 lithiation in 2-heterosubstituted pyridines, proceeding through complex-induced proximity effects [2].

The employment of lithium amide bases, particularly lithium tetramethylpiperidide (LTMP), offers alternative lithiation pathways with improved functional group tolerance. These sterically hindered bases demonstrate reduced tendency toward nucleophilic addition reactions while maintaining effective deprotonation capabilities at the desired positions [3]. The reaction proceeds optimally in tetrahydrofuran at temperatures between -78°C and -40°C, with reaction times extending from 1 to 6 hours depending on the specific substrate and base combination [3].

Mechanistic Considerations

The lithiation mechanism involves initial coordination of the lithium center to the pyridine nitrogen, followed by intramolecular deprotonation or halogen-lithium exchange. This coordination-directed process ensures regioselective metallation at the ortho position relative to the nitrogen atom. The resulting pyridyllithium intermediate exhibits enhanced nucleophilicity due to the electron-withdrawing nature of the pyridine ring, facilitating efficient reaction with silicon electrophiles [4].

Detailed nuclear magnetic resonance studies of (2-pyridyldimethylsilyl)methyllithium reveal intramolecular coordination between the pyridyl nitrogen and lithium center, supporting the complex-induced proximity effect mechanism [4]. This coordination stabilizes the organolithium intermediate and influences both the reactivity and selectivity of subsequent transformations.

Alternative Pathways: Transition Metal-Catalyzed Approaches

Transition metal-catalyzed methodologies provide complementary synthetic routes that circumvent the harsh conditions and functional group limitations associated with organolithium chemistry. These approaches leverage the unique reactivity patterns of various metal catalysts to achieve efficient carbon-silicon bond formation.

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions represent a versatile platform for constructing pyridine-silicon bonds. The Sonogashira coupling reaction, typically employed for carbon-carbon bond formation, has been adapted for silicon incorporation through the use of silicon-containing coupling partners. Research by Naka and colleagues demonstrated the synthesis of pyridine-fused siloles through palladium-catalyzed intramolecular bis-silylation reactions [5] [6].

The optimal reaction conditions involve PdCl₂(PPh₃)₂ as the palladium source, copper(I) iodide as co-catalyst, and triethylamine as base. The reaction proceeds at elevated temperatures (reflux conditions) over extended periods (12-18 hours) to achieve complete conversion [5]. While the direct synthesis of 2-(dimethylsilyl)pyridine through this approach yields modest results (15% isolated yield), the methodology demonstrates significant potential for accessing more complex silicon-containing pyridine derivatives [5].

Rhodium-Aluminum Cooperative Catalysis

Recent advances in cooperative catalysis have led to the development of rhodium-aluminum bimetallic systems for selective pyridine silylation. Hara and Nakao reported C2-selective mono-silylation of pyridines using rhodium-aluminum complexes, where the aluminum center serves as a Lewis acid to activate the pyridine substrate while the rhodium center facilitates carbon-hydrogen bond activation [7].

The mechanism involves initial pyridine coordination to the Lewis-acidic aluminum center, followed by proximal carbon-hydrogen bond activation at the rhodium site. This cooperative approach enables excellent site selectivity and mono-selectivity, addressing key challenges in pyridine functionalization [7]. The reaction conditions are notably mild, proceeding at moderate temperatures (50-80°C) in aromatic solvents with high functional group tolerance [7].

Zinc-Catalyzed Silylation

Zinc triflate catalyzed silylation provides an alternative metal-catalyzed approach with distinct mechanistic features. Prybil and colleagues investigated zinc(II) triflate as a catalyst for pyridine silylation using triethylsilane as the silicon source [8]. The reaction proceeds through initial hydrosilylation of the pyridine ring, followed by dehydrogenative rearrangement to yield the aromatic silylated product [8].

The optimization studies revealed optimal catalyst loadings of 5-10 mol% zinc triflate with reaction temperatures ranging from 80-120°C in non-coordinating solvents such as toluene [8]. The isolated yields for 2-(dimethylsilyl)pyridine range from 26-41%, representing a significant improvement over earlier transition metal-catalyzed approaches [8].

Electrochemical Silylation

Emerging electrochemical methodologies offer sustainable alternatives for pyridine silylation. Yang and colleagues developed site-selective electrochemical carbon-hydrogen silylation of pyridines enabled by temporary reductive dearomatization [9]. This approach employs electrochemical reduction to generate reactive dearomatized intermediates that undergo selective silylation at the C4-position [9].

The electrochemical conditions utilize common chlorosilanes as activating agents under mild reduction potentials, achieving good to excellent yields for C4-silylated pyridines [9]. The method demonstrates excellent site selectivity and functional group tolerance while operating under environmentally benign conditions [9].

Large-Scale Production Challenges and Purification Techniques

The translation of laboratory-scale synthetic methodologies to industrial production requires careful consideration of scalability, cost-effectiveness, and environmental impact. Large-scale synthesis of 2-(dimethylsilyl)pyridine encounters several specific challenges that necessitate specialized approaches and optimization strategies.

Scaling Challenges in Lithiation Chemistry

The lithiation-based approaches, while highly effective at laboratory scale, present significant challenges for large-scale implementation. The requirement for cryogenic temperatures (-78°C to -72°C) necessitates specialized cooling equipment and increased energy consumption [10]. Additionally, the use of pyrophoric organolithium reagents raises safety concerns and requires stringent handling protocols in industrial settings [10].

The generation of stoichiometric quantities of lithium salts as byproducts creates waste disposal challenges that become particularly acute at manufacturing scales. Process optimization studies indicate that alternative lithium sources, such as lithium powder activated with sodium or potassium metals, can provide more atom-economical approaches while reducing waste generation [10].

Alternative Large-Scale Synthetic Strategies

The optimization of this methodology for large-scale production involves careful control of addition rates and temperature to prevent exothermic runaway reactions. The use of continuous flow reactors enables better heat and mass transfer, improving both safety and product quality compared to traditional batch processes [11].

Distillation Purification Techniques

Distillation represents the primary purification method for large-scale production of 2-(dimethylsilyl)pyridine due to its scalability and efficiency. The compound exhibits a boiling point suitable for vacuum distillation, with commercial samples typically achieving 90% purity through this approach [12]. The optimization of distillation conditions requires careful balance between temperature, pressure, and residence time to minimize thermal decomposition while achieving adequate separation [13].

Advanced distillation techniques incorporate inert gas sweeping to remove volatile impurities and prevent oxidative degradation. Studies on related organosilicon compounds demonstrate that the introduction of nitrogen or helium gas streams during distillation effectively removes impurities with higher vapor pressures than the target compound [14]. This approach proves particularly valuable for removing residual organolithium or Grignard reagents that may remain after synthetic transformations [14].

Chromatographic Purification Methods

For applications requiring higher purity levels, chromatographic purification provides effective separation of closely related impurities. Silica gel column chromatography using hexane-ethyl acetate gradient elution systems achieves excellent separation of 2-(dimethylsilyl)pyridine from structural isomers and unreacted starting materials [15]. The optimization of mobile phase composition typically involves initial elution with pure hexane, followed by gradual increase in ethyl acetate concentration to 10-20% for product elution [15].

High-performance liquid chromatography coupled with inductively coupled plasma detection offers sophisticated analytical capabilities for trace impurity analysis. This methodology enables detection limits in the nanogram range for silicon-containing impurities, providing quality control capabilities suitable for high-purity applications [16]. The separation typically employs reversed-phase columns with water-acetonitrile mobile phases, achieving baseline resolution of organosilicon compounds with similar structures [16].

Crystallization and Recrystallization

Although 2-(dimethylsilyl)pyridine exists as a liquid at ambient conditions, crystallization techniques prove valuable for related solid organosilicon compounds. Recrystallization from hexane at reduced temperatures (-30°C) provides an effective final purification step for solid derivatives [17]. The optimization of crystallization conditions involves careful control of cooling rates and seed crystal addition to achieve optimal crystal morphology and purity [17].

Quality Control and Analytical Methods

Large-scale production requires robust analytical methods for quality control and process monitoring. Gas chromatography with flame ionization detection provides quantitative analysis of purity levels, with optimized conditions involving temperature programming from 50°C to 250°C and carrier gas flow rates of 20-30 mL/min [18]. The use of internal standards and calibration curves enables accurate quantification with correlation coefficients exceeding 0.999 [18].

Nuclear magnetic resonance spectroscopy serves as the primary method for structural confirmation and impurity identification. The characteristic resonances for the dimethylsilyl group appear at -0.55 ppm in ¹H NMR spectra, while ²⁹Si NMR provides direct observation of the silicon environment with chemical shifts typically ranging from +15 to -10 ppm depending on substitution patterns [19].

Synthetic MethodStarting MaterialYield (%)ScalabilityCost Effectiveness
n-BuLi/ClSiMe₂H2-Bromopyridine36LowModerate
iPrMgCl/ClSiMe₂H2,3-Dibromopyridine70HighHigh
Pd/Cu Catalysis2-Bromopyridine15ModerateLow
Zn CatalysisPyridine26-41HighModerate
Purification MethodPurity AchievedThroughputEquipment CostEnergy Requirements
Vacuum Distillation90%+HighModerateModerate
Column Chromatography>95%LowLowLow
Recrystallization>98%ModerateLowLow
HPLC Purification>99%LowHighModerate

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (97.44%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

2-(Dimethylsilyl)pyridine

Dates

Modify: 2023-08-16

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